Norursocholic acid is synthesized from natural bile acids, primarily ursodeoxycholic acid. It falls under the classification of bile acids, which are steroid acids produced in the liver and play crucial roles in the digestion and absorption of fats. The compound is noted for its reduced susceptibility to amidation, which enhances its pharmacological properties and allows for effective hepatic shunting.
The synthesis of norursocholic acid involves several key steps, typically starting from ursodeoxycholic acid or its derivatives. The general synthetic approach includes:
These methods ensure high yields and purity of norursocholic acid suitable for further biological evaluation.
Norursocholic acid has a molecular formula of and a molecular weight of approximately 392.58 g/mol. Its structure features a steroid nucleus typical of bile acids, with specific modifications that differentiate it from its parent compound, ursodeoxycholic acid. Notably, it possesses:
The structural formula can be represented as follows:
Norursocholic acid participates in various biochemical reactions within the liver. Key reactions include:
These reactions are critical for understanding how norursocholic acid exerts its therapeutic effects.
The mechanism of action of norursocholic acid primarily involves modulation of bile flow and hepatic function. Key processes include:
Quantitative analyses have shown that treatment with norursocholic acid significantly alters the expression levels of key metabolic enzymes in hepatic tissues.
Norursocholic acid exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent.
Norursocholic acid has several promising applications in medical science:
The exploration of bile acid therapeutics began with traditional Chinese medicine, where bear bile (rich in UDCA) was used for hepatic conditions as early as the 7th century [9]. Modern chemical synthesis of UDCA was achieved in 1955, enabling clinical applications for gallstone dissolution and cholestatic liver diseases [9]. However, limitations in UDCA’s efficacy—particularly in advanced primary sclerosing cholangitis (PSC)—prompted the development of nor-bile acid derivatives in the early 21st century. Norursocholic acid emerged from systematic structural modifications aimed at enhancing receptor activation and hepatic transport while minimizing detoxification burdens [4].
Key Milestones:
Table 1: Evolution of Norursocholic Acid Development
Year | Development Stage | Key Finding |
---|---|---|
1955 | UDCA Synthesis | First chemical synthesis of ursodeoxycholic acid from cholic acid precursors |
2009 | Nor-Derivative Concept | Rational design of nor-bile acids to enhance nuclear receptor affinity |
2015 | Preclinical Validation | Norurso showed 2-fold higher FXR activation vs. UDCA in hepatocyte models |
2021 | Metabolic Stability Proof | Resistance to bacterial deconjugation/dehydroxylation in intestinal models |
Norursocholic acid is classified within the C23 bile acid group, characterized by a four-carbon side chain terminating in a carboxyl group. This contrasts with classic C24 bile acids (e.g., cholic acid, UDCA) that possess a five-carbon side chain [8]. The core structure comprises:
Structural Impact on Function:
Table 2: Structural and Functional Comparison of Key Bile Acids
Property | Norursocholic Acid | UDCA | Cholic Acid |
---|---|---|---|
Carbon Atoms | C23 | C24 | C24 |
Side Chain Length | 4 carbons | 5 carbons | 5 carbons |
Hydroxyl Groups | 3α, 7β | 3α, 7β | 3α, 7α, 12α |
log P (Octanol-Water) | -0.8 | -0.2 | +1.5 |
FXR EC50 | 5 μM | >50 μM | 10 μM |
BSEP Transport Efficiency | High (Km = 8 μM) | Moderate (Km = 15 μM) | Low (Km = 40 μM) |
Norursocholic acid’s systematic IUPAC designation is (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. The name specifies:
Isomeric Diversity:
Table 3: Nomenclature and Isomeric Forms of Norursocholic Acid
Designation Type | Name | Distinctive Feature |
---|---|---|
IUPAC Systematic Name | (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-methylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | Specifies all chiral centers and ring fusions |
Common Synonym | 23-Norursodeoxycholic acid | Highlights derivation from UDCA |
Conjugated Isomer | Tauro-norursocholic acid | Taurine amide at C-24 carboxyl |
C-7 Epimer | 7α-Hydroxy-23-norchenodeoxycholic acid | Axial 7α-OH group (cheno configuration) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7